5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one
Übersicht
Beschreibung
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one, also known as Allopurinol, is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. Allopurinol is a synthetic analogue of hypoxanthine, a naturally occurring purine base, and is a structural isomer of oxypurinol, the active metabolite of Allopurinol.
Wirkmechanismus
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one inhibits xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, this compound reduces the production of uric acid and prevents the formation of uric acid crystals, which are responsible for the symptoms of gout.
Biochemical and Physiological Effects:
This compound has been shown to reduce serum uric acid levels and prevent the formation of uric acid crystals in patients with gout and hyperuricemia. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of cardiovascular disease, cancer, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one is widely available and relatively inexpensive, making it a popular choice for laboratory experiments. However, this compound has a relatively short half-life and is rapidly metabolized in the body, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
Future research on 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one should focus on its potential use in the treatment of cardiovascular disease, cancer, and neurological disorders. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in these disease states. Finally, future research should investigate the potential side effects and long-term safety of this compound, particularly in patients with chronic diseases.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has been extensively studied for its use in the treatment of gout and hyperuricemia. Additionally, this compound has been investigated for its potential use in the treatment of cardiovascular disease, cancer, and neurological disorders. This compound has been shown to have antioxidant and anti-inflammatory properties, and has been shown to reduce oxidative stress and inflammation in various disease states.
Eigenschaften
IUPAC Name |
5-methyl-4-sulfanylidene-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-4(8)6-2-7-5(3)9/h2-3H,1H3,(H,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRLNAQEUPHCJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC=NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.